molecular formula C10H5F2NO2 B025810 7,8-Difluoroquinoline-3-carboxylic acid CAS No. 318685-41-5

7,8-Difluoroquinoline-3-carboxylic acid

Cat. No. B025810
M. Wt: 209.15 g/mol
InChI Key: AMKQPUGRVXSJNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7,8-Difluoroquinoline-3-carboxylic acid involves various methods, including practical synthesis routes for intermediates and derivatives. One study highlights the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, an intermediate for tricyclic quinolone derivatives (Matsuoka et al., 1997). Another paper discusses the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids from 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Ziegler et al., 1989).

Molecular Structure Analysis

The molecular structure of 7,8-Difluoroquinoline-3-carboxylic acid and its derivatives is typically characterized by spectroscopic methods like NMR, IR, and MS. For example, the structure of various substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid derivatives was elucidated using these methods (Al-huniti et al., 2007).

Chemical Reactions and Properties

The chemical reactions of 7,8-Difluoroquinoline-3-carboxylic acid derivatives often involve interactions with various reagents leading to a range of compounds. Studies have explored various chemical reactions, including the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (Verschueren et al., 1992) and the preparation of N-substituted regioisomers (Xia et al., 2013).

Physical Properties Analysis

Physical properties of 7,8-Difluoroquinoline-3-carboxylic acid and its derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. However, specific studies focusing on the physical properties of this compound were not identified in the current search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other chemical entities, define the utility of 7,8-Difluoroquinoline-3-carboxylic acid in various applications. One study investigating the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted compounds provides insights into their chemical properties (Koga et al., 1980).

properties

IUPAC Name

7,8-difluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQPUGRVXSJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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